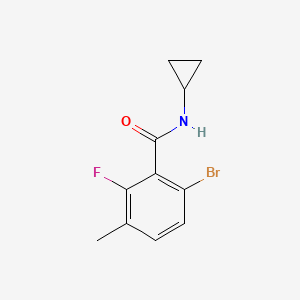
6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide is a chemical compound with the molecular formula C11H11BrFNO and a molecular weight of 272.12 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, a fluorine atom, and a methyl group attached to a benzamide core .
Vorbereitungsmethoden
The synthesis of 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, cyclopropyl, and fluorine groups can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide include:
6-Bromo-3-cyclopropyl-2-fluoropyridine: Similar in structure but with a pyridine ring instead of a benzamide core.
6-Bromo-2-fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
Benzamide, 2-bromo-N-methyl-: Lacks the cyclopropyl and fluorine groups.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H11BrFNO |
|---|---|
Molekulargewicht |
272.11 g/mol |
IUPAC-Name |
6-bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide |
InChI |
InChI=1S/C11H11BrFNO/c1-6-2-5-8(12)9(10(6)13)11(15)14-7-3-4-7/h2,5,7H,3-4H2,1H3,(H,14,15) |
InChI-Schlüssel |
QVRGFHADDBZXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)NC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


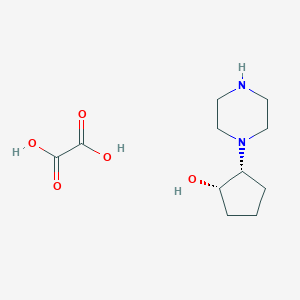

![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
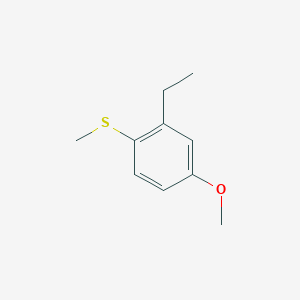

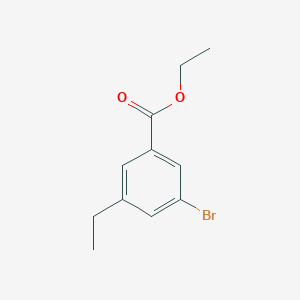
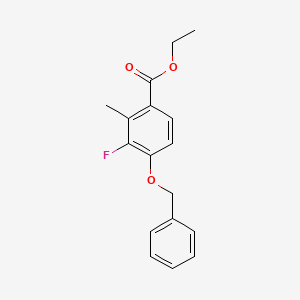
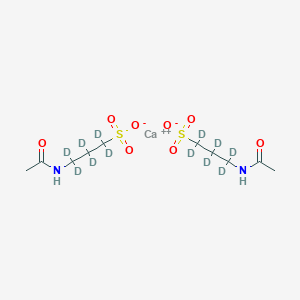
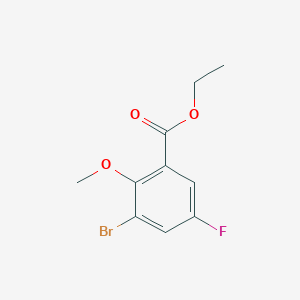
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)
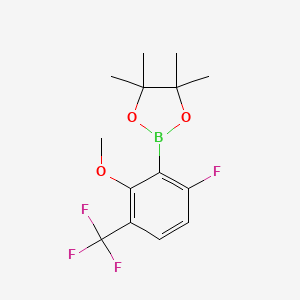

![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
